molecular formula C18H30O4 B1238725 13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid

13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid

Cat. No. B1238725
M. Wt: 310.4 g/mol
InChI Key: UKAYSZOBJMGOTG-NVZNDERGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,11E,13S,14Z)-13-hydroperoxyoctadecatrienoic acid is a hydroperoxyoctadecatrienoic acid that is (9Z,11E,14Z)-octadecatrienoic acid in which the hydroperoxy group is located at position 13S. It has a role as a Brassica napus metabolite. It derives from a (9Z,11E,14Z)-octadeca-9,11,14-trienoic acid. It is a conjugate acid of a (9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate.

Scientific Research Applications

Enzymatic Metabolism and Analysis

  • 13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid is metabolized in mung bean seedlings, primarily by a hydroperoxide lyase. This study utilized high-performance liquid chromatography (HPLC) and particle beam-mass spectrometry (PB-MS) for analyzing oxylipins, which are products of this metabolism, demonstrating a method that avoids extensive derivatization required for gas chromatographic analysis of oxylipins (Rehbock, Gansser, & Berger, 1997).

Acid-Catalyzed Transformation

  • This compound, under acid treatment, transforms into various products including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. These transformations indicate a homolytic decomposition pathway via an oxy radical, which is significant as many of these products are observed as metabolites in biological systems (Gardner, Nelson, Tjarks, & England, 1984).

Thermal Conversion Studies

  • Thermal conversions of this compound, when in the form of trimethylsilyl (TMS) peroxides/esters, provide biomimetic models for enzymatic conversions of fatty acid hydroperoxides. This research offers a method to generate oxylipin derivatives valuable as reference compounds in GC-MS studies (Grechkin, Mukhtarova, & Hamberg, 2005).

Synthesis of Stress Metabolites in Plants

  • The compound is involved in the synthesis of stress metabolites in plants, such as 9-oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acids, which are derived from linolenic acid. These ketotrienoic acids are produced via regioselective functionalization using lipoxygenases (Koch, Hoskovec, & Boland, 2002).

Modulation of Plant Plasma Membrane Structure

  • This compound, as a fatty acid hydroperoxide, can modulate plant plasma membrane structure, potentially acting as a plant defense elicitor. It impacts the global structure of the plasma membrane, suggesting its role in early plant defense events (Deboever et al., 2021).

Role in the Lipoxygenase Pathway

  • It is involved in the lipoxygenase pathway in garlic (Allium sativum L.) bulbs, leading to the formation of novel divinyl ether oxylipins. This demonstrates a unique enzymatic activity in garlic bulbs (Grechkin, Fazliev, & Mukhtarova, 1995).

properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,11-12,14-15,17,21H,2-6,8,10,13,16H2,1H3,(H,19,20)/b9-7-,14-11-,15-12+/t17-/m0/s1

InChI Key

UKAYSZOBJMGOTG-NVZNDERGSA-N

Isomeric SMILES

CCC/C=C\[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO

SMILES

CCCC=CC(C=CC=CCCCCCCCC(=O)O)OO

Canonical SMILES

CCCC=CC(C=CC=CCCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid
Reactant of Route 2
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid
Reactant of Route 3
Reactant of Route 3
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid
Reactant of Route 4
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid
Reactant of Route 5
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid
Reactant of Route 6
13S-hydroperoxy-9Z,11E,14Z-octadecatrienoic acid

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